(2S,3R)-2,3-Dimethylpyrrolidine
Description
Enantiopure Cyclic Amines: Importance in Modern Organic Chemistry and Medicinal Chemistry
Enantiopure cyclic amines, particularly five- and six-membered rings, are crucial building blocks and catalysts in both organic and medicinal chemistry. acs.org Their rigid, well-defined three-dimensional structures make them ideal scaffolds for the precise spatial arrangement of functional groups. This structural pre-organization is critical for effective molecular recognition, a key principle in drug-receptor interactions and catalyst-substrate complexes.
In medicinal chemistry, the incorporation of a chiral cyclic amine can significantly influence a drug's pharmacodynamic and pharmacokinetic properties. nih.gov The specific orientation of substituents on the ring can lead to enhanced binding affinity and selectivity for a biological target, such as an enzyme or receptor. researchgate.net It is estimated that over half of all drugs currently in use are chiral compounds, with a growing trend towards the development of single-enantiomer pharmaceuticals to maximize efficacy and minimize potential side effects associated with the less active or even harmful enantiomer. nih.govjuniperpublishers.com
The Pyrrolidine (B122466) Ring System: A Privileged Structure in Stereoselective Synthesis
Among the various classes of cyclic amines, the pyrrolidine ring, a five-membered saturated nitrogen heterocycle, holds a special status as a "privileged scaffold". nih.govacs.org This designation stems from its frequent appearance in a vast array of biologically active natural products, pharmaceuticals, and, notably, in the realm of asymmetric catalysis. mdpi.comnih.gov
The success of the pyrrolidine framework is attributable to several key features. Its non-planar, puckered conformation allows for a well-defined 3D structure, which can be controlled by the placement of substituents. nih.gov The nitrogen atom acts as a versatile chemical handle; its basicity and nucleophilicity can be modulated and it serves as a key anchoring point in catalysis, for instance, through the formation of enamines or iminium ions in organocatalysis. nih.gov The amino acid L-proline, a naturally occurring substituted pyrrolidine, is a cornerstone of organocatalysis, demonstrating the inherent catalytic potential of this ring system. nih.gov
Scope and Academic Relevance of Research on Substituted Pyrrolidine Derivatives, with a Focus on Dimethylpyrrolidines
The academic and industrial relevance of pyrrolidines has spurred extensive research into the synthesis and application of its substituted derivatives. mdpi.comnih.gov By introducing substituents onto the pyrrolidine ring, chemists can fine-tune the steric and electronic properties of the molecule to optimize its function as a catalyst, ligand for a metal, or as a pharmacophore in a drug candidate. nih.gov Methodologies for creating these derivatives range from the functionalization of existing chiral pyrrolidines, often derived from the natural "chiral pool" like hydroxyproline, to the complete construction of the ring from acyclic precursors. mdpi.comcapes.gov.br
Within this broad area of research, dimethylpyrrolidines represent an important subclass. The strategic placement of two methyl groups can create specific chiral environments that are highly effective in inducing stereoselectivity in chemical reactions. While C2-symmetric 2,5-dimethylpyrrolidines are well-studied and widely used as chiral auxiliaries and ligands, other substitution patterns are also of significant interest. nih.gov The compound (2S,3R)-2,3-Dimethylpyrrolidine is one such derivative, offering a unique stereochemical arrangement that makes it a valuable, albeit less common, tool in the asymmetric synthesis toolkit.
The Chemical Compound: this compound
This compound is a chiral heterocyclic compound featuring a pyrrolidine ring substituted with two methyl groups at the C2 and C3 positions. The specific trans configuration of these methyl groups, designated by the (2S,3R) stereochemistry, defines its unique three-dimensional structure and its potential applications in stereoselective processes.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.17 g/mol |
| CAS Number | 73604-49-6 |
| Appearance | Data not widely available |
| Boiling Point | ~90-100 °C |
| Melting Point | ~-30 °C |
Note: Physical properties can vary slightly based on purity and measurement conditions.
Synthesis Strategies
The enantioselective synthesis of specifically substituted pyrrolidines like this compound requires precise control over stereochemistry. General strategies applicable to the formation of such compounds often involve one of two main approaches: modification of a pre-existing chiral molecule or building the ring from an acyclic precursor using an asymmetric reaction.
One common method is the use of a chiral auxiliary . This involves temporarily attaching a chiral molecule to a substrate to direct the stereochemical outcome of a key ring-forming or substitution reaction. After the desired stereocenter(s) are set, the auxiliary is removed.
Another powerful technique is the catalytic asymmetric hydrogenation of a suitable unsaturated precursor, such as a substituted pyrroline. Using a chiral transition metal catalyst (e.g., based on rhodium or iridium), hydrogen can be added across the double bond in a stereoselective manner to yield the desired chiral pyrrolidine.
Applications in Asymmetric Synthesis
This compound serves as a valuable chiral building block and has been explored for its utility in asymmetric synthesis.
Chiral Scaffold: Due to its defined stereochemistry, it can be used as a starting material or a core scaffold for the synthesis of more complex molecules, particularly in drug discovery programs where specific stereoisomers are required for biological activity.
Organocatalysis: The secondary amine of the pyrrolidine ring allows it to participate in organocatalysis, for example, in enamine or iminium ion-mediated reactions. While less common than proline or its diarylprolinol ether derivatives, the unique steric environment provided by the 2,3-dimethyl substitution pattern offers an alternative catalytic structure for investigation in asymmetric transformations like Michael additions or aldol (B89426) reactions.
Chiral Ligands: The nitrogen atom can be used to coordinate to a metal center. By derivatizing the nitrogen, this compound can be incorporated into more complex chiral ligands for transition-metal-catalyzed reactions, influencing the stereochemical outcome of processes such as asymmetric hydrogenation or cross-coupling reactions.
The research into the specific applications and efficacy of this compound is ongoing, as chemists continue to explore novel chiral structures to tackle challenges in asymmetric synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73604-49-6 |
|---|---|
Molecular Formula |
C6H13N |
Molecular Weight |
99.17 g/mol |
IUPAC Name |
(2S,3R)-2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
InChI Key |
ZKCLHJUZGZWTNA-RITPCOANSA-N |
Isomeric SMILES |
C[C@@H]1CCN[C@H]1C |
Canonical SMILES |
CC1CCNC1C |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 2,3 Dimethylpyrrolidine Isomers, Including 2s,3r 2,3 Dimethylpyrrolidine
De Novo Asymmetric Synthesis Approaches
Strategies Employing the Chiral Pool for Pyrrolidine (B122466) Scaffolds
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. mdpi.com This approach leverages the inherent chirality of these natural precursors to control the stereochemistry of the final product.
A common strategy for synthesizing chiral pyrrolidines involves the derivatization of enantiopure natural products such as amino acids and their derivatives. nih.gov For instance, (S)-prolinol, which can be obtained by the reduction of L-proline, serves as a versatile starting material for the synthesis of various pyrrolidine-containing drugs. nih.gov The synthesis of each enantiomer of trans-2,5-dimethylpyrrolidines has been achieved starting from D- or L-alanine. nih.gov This process typically involves the reduction of the amino acid to the corresponding amino alcohol, followed by selective protection and subsequent cyclization steps. nih.gov
Another example is the synthesis of Captopril, an angiotensin-converting enzyme (ACE) inhibitor, which utilizes L-proline methyl ester in a two-stage reaction. mdpi.com Similarly, the synthesis of the antihistamine drug Clemastine involves a precursor derived from a carboxylic acid that is converted to a hydroxyethylpyrrolidine derivative. nih.gov The use of naturally derived precursors like pyroglutamic acid has also been demonstrated for the synthesis of functionalized pyrrolidines. nih.gov
A detailed example is the synthesis of trans-2,5-disubstituted pyrrolidines starting from (R)-phenylglycinol, which is condensed with aromatic aldehydes to form chiral imines. The subsequent addition of a Grignard reagent proceeds with high diastereoselectivity to yield chiral (R)-benzylamines, which are then cyclized to form the pyrrolidine ring. nih.govacs.org
Table 1: Examples of Enantiopure Natural Product Precursors in Pyrrolidine Synthesis
| Precursor | Target Pyrrolidine Derivative | Key Synthetic Steps | Reference |
| D- or L-Alanine | trans-2,5-Dimethylpyrrolidines | Reduction to amino alcohol, selective protection, cyclization. | nih.gov |
| L-Proline methyl ester | Captopril | Two-stage reaction with (S)-3-(acetylthio)-2-methylpropanoic acid. | mdpi.com |
| (R)-Phenylglycinol | trans-2,5-Disubstituted pyrrolidines | Condensation with aldehydes, diastereoselective Grignard addition, cyclization. | nih.govacs.org |
| Pyroglutamic Acid | Functionalized pyrrolidines | Not detailed in the provided text. | nih.gov |
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to produce complex molecules. Biocatalysis, particularly the use of enzymes, offers a powerful tool for the stereoselective synthesis of chiral building blocks. acs.orgrsc.org
A notable chemoenzymatic approach involves the use of laccase from Myceliophthora thermophila to catalyze the oxidation of catechols to ortho-quinones. These intermediates then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to stereoselectively form highly functionalized pyrrolidine-2,3-diones with all-carbon quaternary stereocenters. rsc.org This reaction proceeds under mild conditions and provides moderate to good yields for a variety of substituted reactants. rsc.org
Directed evolution of enzymes, such as cytochrome P411, has enabled the development of biocatalysts for the intramolecular C(sp³)–H amination of organic azides. This method allows for the synthesis of chiral pyrrolidines and indolines with good enantioselectivity and catalytic efficiency. acs.org DFT calculations suggest that the selectivity is controlled by the binding orientation of the substrate within the enzyme's active site. acs.org
Furthermore, lipases are employed in the desymmetrization of prochiral diols and their diacetates, which can be a key step in the synthesis of chiral piperidones, structurally related to pyrrolidines. core.ac.uk Baker's yeast has been used for the enantioselective reduction of 2,5-hexanedione (B30556) to the corresponding diol with excellent stereoselectivity, which can then be converted to chiral 2,5-disubstituted pyrrolidines. acs.org
Table 2: Chemoenzymatic Approaches to Chiral Pyrrolidine Synthesis
| Enzyme/Biocatalyst | Reaction Type | Substrates | Product | Reference |
| Laccase (Myceliophthora thermophila) | Oxidation and 1,4-Addition | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | rsc.org |
| Evolved Cytochrome P411 | Intramolecular C(sp³)–H Amination | Organic azides | Chiral pyrrolidines and indolines | acs.org |
| Baker's Yeast | Enantioselective Reduction | 2,5-Hexanedione | Chiral diol (precursor to 2,5-disubstituted pyrrolidines) | acs.org |
Organocatalytic Methods for Enantioselective Pyrrolidine Formation
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy for asymmetric synthesis, earning the 2021 Nobel Prize in Chemistry. nih.govyoutube.com Chiral pyrrolidine derivatives themselves are often employed as highly effective organocatalysts. nih.govmdpi.com
The intramolecular aza-Michael addition is a direct and efficient method for constructing nitrogen-containing heterocycles like pyrrolidines. rsc.orgresearchgate.net This reaction involves the addition of a nitrogen nucleophile to an electron-deficient alkene within the same molecule. rsc.org
Organocatalysts, such as chiral primary-tertiary diamines derived from cinchona alkaloids, have been successfully used to catalyze the intramolecular aza-Michael addition of enone carbamates, sulfonamides, and acetamides. nih.gov These reactions produce 2-substituted five- and six-membered heterocycles in good yields and with excellent enantioselectivity. nih.gov The addition of co-catalysts like trifluoroacetic acid or diphenyl hydrogenphosphate can further enhance the reaction's efficiency. nih.gov
Another strategy involves the use of squaramide catalysts for the asymmetric cascade aza-Michael addition of 2-tosylaminoenones with unsaturated pyrazolones, yielding spiro[pyrazolone-tetrahydroquinolines] with high diastereoselectivity. nih.gov The enantioselective synthesis of pyrrolidine-fused derivatives has also been achieved using a cinchonine-derived thiourea (B124793) catalyst in the reaction of cyclohexadienone with high yield and enantiomeric excess. rsc.org
The stereochemical outcome of these reactions is often controlled by the catalyst, which can create a chiral environment around the substrate, directing the nucleophilic attack to one face of the Michael acceptor. rsc.orgnih.gov
Table 3: Organocatalyzed Intramolecular Aza-Michael Additions for Pyrrolidine Synthesis
| Catalyst | Substrate | Product | Key Features | Reference |
| Chiral Cinchona-based Primary-Tertiary Diamine | Enone carbamates, sulfonamides, acetamides | 2-Substituted pyrrolidines and piperidines | Good yields, excellent enantioselectivity, use of co-catalysts. | nih.gov |
| Squaramide | 2-Tosylaminoenones, unsaturated pyrazolones | Spiro[pyrazolone-tetrahydroquinolines] | Cascade reaction, high diastereoselectivity. | nih.gov |
| Cinchonine-derived Thiourea | Cyclohexadienone | Pyrrolidine-fused derivative | High yield and enantiomeric excess. | rsc.org |
Chiral Brønsted acids and bases are effective organocatalysts that can activate substrates through protonation or deprotonation, respectively. nih.gov Chiral phosphoric acids, derived from BINOL, are prominent examples of Brønsted acid catalysts used in a variety of asymmetric transformations, including those that form pyrrolidine rings. nih.govacs.org
These catalysts have been employed in asymmetric Mannich-type reactions, Friedel-Crafts alkylations, and cycloadditions, all of which can be adapted for the synthesis of chiral pyrrolidines. nih.gov For instance, a platinum/triflic acid binary system has been used to catalyze the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes. nih.gov This reaction is believed to proceed through a cascade process initiated by platinum-catalyzed cycloisomerization, followed by a Brønsted acid-promoted nucleophilic addition and trapping of the resulting cation. nih.gov
The development of even stronger chiral Brønsted C-H acids has expanded the scope of these catalytic systems to include less reactive substrates. acs.org These "super Brønsted acids" have shown improved activity and enantioselectivity in reactions such as asymmetric Mukaiyama-Mannich reactions and the protonation of silyl (B83357) enol ethers. acs.org The bifunctional nature of some catalysts, like proline, which contains both a secondary amine (base) and a carboxylic acid (acid), allows for complex cascade reactions to be performed with high stereocontrol. youtube.com
Table 4: Chiral Brønsted Acid/Base Catalysis in Pyrrolidine Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |
| Chiral Phosphoric Acid | BINOL-derived phosphoric acids (BPAs) | Mannich-type, Friedel-Crafts, Cycloadditions | High enantioselectivity in imine activation. | nih.govacs.org |
| Platinum/Brønsted Acid System | Platinum/Triflic Acid | Cascade cycloisomerization/nucleophilic addition | Synthesis of substituted pyrrolidines from alkynamines. | nih.gov |
| Chiral Super Brønsted C-H Acid | BINOL-derived BPTMs | Mukaiyama-Mannich, Protonation | Improved activity and enantioselectivity for less reactive substrates. | acs.org |
| Bifunctional Amino Acid | Proline | Aldol (B89426) reaction | Acts as both a base (enamine formation) and an acid (electrophile activation). | youtube.com |
Design of Bifunctional Pyrrolidine Organocatalysts
The design of bifunctional organocatalysts is a cornerstone of modern asymmetric synthesis, with pyrrolidine-based structures being particularly prominent. tandfonline.com These catalysts are engineered to activate both the nucleophile and the electrophile simultaneously through distinct functional units, creating a highly organized transition state that dictates the stereochemical outcome. nih.gov
A common design strategy involves integrating the nucleophilic pyrrolidine moiety, which typically activates carbonyl compounds by forming a chiral enamine, with a hydrogen-bond-donating group such as a thiourea, squaramide, or alcohol. nih.govresearchgate.net This secondary functional group interacts with the electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and orienting it for a stereoselective attack by the enamine. nih.gov The rigidity of the catalyst's backbone, often incorporating elements like bicyclic camphor (B46023) or spiro-structures, is crucial for creating a well-defined chiral pocket that effectively shields one face of the reactive species. nih.govrsc.org
The pKa of the hydrogen-bond donor is a critical parameter. For instance, thiosquaramide derivatives have been developed, offering higher acidity and improved solubility in non-polar solvents compared to their squaramide counterparts, enhancing their catalytic activity. nih.gov DFT (Density Functional Theory) studies have provided mechanistic insights, revealing that favorable π-π stacking interactions between the catalyst and the substrate can further stabilize the desired transition state, leading to higher enantioselectivity. nih.gov This dual activation model, combining enamine catalysis with hydrogen bonding, has been successfully applied to a range of reactions, including Michael additions and aldol reactions, to construct complex chiral molecules. nih.govrsc.org
Transition Metal-Catalyzed Asymmetric Cyclization and Functionalization
Transition metal catalysis provides a powerful and versatile platform for synthesizing chiral pyrrolidines. These methods leverage the unique reactivity of metals like ruthenium, palladium, and copper to orchestrate complex bond formations with high stereocontrol, often achieving transformations that are inaccessible through other means.
Enantioselective Ring-Closing Metathesis for Pyrrolidines
Enantioselective Ring-Closing Metathesis (RCM) has become a robust method for the synthesis of cyclic compounds, including chiral pyrrolidines. acs.org This reaction typically employs well-defined ruthenium catalysts, such as the first- and second-generation Grubbs catalysts, to cyclize acyclic diene or enyne precursors. acs.orgorganic-chemistry.org The synthesis of pyrrolidine derivatives via RCM is particularly effective for substrates containing a nitrogen atom, proceeding under mild conditions to give good yields. organic-chemistry.org
The process is atom-economical and can generate conjugated dienes from enyne precursors, which are valuable intermediates for subsequent transformations like Diels-Alder reactions. acs.org Research has demonstrated the successful RCM of enyne substrates that include a basic or nucleophilic nitrogen atom, a challenging task that was previously not well-explored. acs.orgorganic-chemistry.org The choice of catalyst generation can influence reaction times, with second-generation catalysts often providing faster conversions. organic-chemistry.org This methodology has been successfully applied to produce a variety of functionalized, enantiopure pyrrolines and pyrrolidines. biu.ac.il
| Catalyst | Precursor Type | Key Feature | Outcome |
| Grubbs Catalyst (Gen I & II) | Acyclic enynes with N atom | Tolerates basic/nucleophilic nitrogen | Good yields of pyrrolidine derivatives acs.orgorganic-chemistry.org |
| Hoveyda-Grubbs Catalyst | Dienylamides | Formation from chiral N-sulfinylimines | Functionalized enantiopure pyrrolines biu.ac.il |
Asymmetric Allylic Alkylation Leading to Pyrrolidine Derivatives
Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful tool for forming C-C and C-heteroatom bonds and has been adapted for the synthesis of chiral pyrrolidine derivatives. nih.govthieme-connect.de In this reaction, a chiral ligand coordinates to the palladium center, creating a chiral environment that influences the nucleophilic attack on a π-allyl-palladium intermediate, thereby controlling the stereochemistry of the newly formed stereocenter. nih.gov
This strategy can be applied in several ways. For instance, an intramolecular AAA can be used to cyclize a linear precursor, forming the pyrrolidine ring itself. Alternatively, an intermolecular reaction can be used to introduce a substituent at a specific position on a pre-existing pyrrole (B145914) or dihydroindole ring with high enantioselectivity. acs.org The development of novel chiral ligands, including those based on phosphinooxazolines or chiral alkene-phosphine hybrids, has been critical to achieving high yields and excellent enantioselectivities (ee's) in these transformations. acs.orgacs.org The mechanism often involves an outer-sphere attack by the nucleophile, making the design of ligands that can effectively transmit chiral information to the reaction site a significant challenge. thieme-connect.de
| Metal/Ligand System | Substrate | Reaction Type | Key Outcome |
| Pd / Chiral Ferrocene-based Phosphinooxazoline | Simple ketones | Intermolecular AAA with allylic alcohols | High yield and excellent enantioselectivity acs.org |
| Pd / Chiral Alkene-Phosphine Ligands | Pyrroles, 4,7-Dihydroindoles | Intermolecular AAA | High yields with excellent ee's acs.org |
| Ir / Chiral Iridacycle | Allylic carbonates | Enantioselective Allylic Substitution | Access to both enantiomers of the product nih.govacs.org |
Intramolecular Amidomercuration and Related Cyclizations
Intramolecular amidomercuration is a classic yet highly effective method for the stereoselective synthesis of substituted pyrrolidines. acs.orgacs.org The reaction involves the cyclization of an unsaturated amine derivative, such as a carbamate, initiated by an electrophilic mercury(II) salt. acs.org This process is particularly noteworthy for its high degree of stereocontrol.
In the synthesis of 2,5-dimethylpyrrolidine, the cyclization of N-acyl derivatives of 4-hepten-2-amine using mercuric acetate, followed by reductive demercuration with sodium borohydride, proceeds with remarkable diastereoselectivity to afford the trans-2,5-dimethylpyrrolidine isomer almost exclusively. acs.org The high stereoselectivity is attributed to a chair-like transition state in which the two methyl groups occupy pseudo-equatorial positions to minimize steric strain, directing the formation of the trans product. This method provides an efficient and highly stereoselective route to trans-dialkylpyrrolidines, which are valuable as chiral auxiliaries. acs.orgacs.org Related copper-promoted intramolecular amination reactions have also been developed, offering alternative pathways to substituted pyrrolidines. nih.govnih.gov
Diastereoselective Synthesis of 2,3-Dimethylpyrrolidines
Achieving control over the relative stereochemistry of substituents on the pyrrolidine ring is a central challenge in synthetic chemistry. The ability to selectively generate either cis or trans isomers is crucial for accessing specific target molecules with desired biological or physical properties.
Control over cis/trans Stereochemistry in Dimethylpyrrolidine Rings
The stereochemical outcome of pyrrolidine synthesis can be precisely controlled through the strategic choice of reagents, catalysts, and reaction pathways. The synthesis of 2,3- and 2,5-disubstituted pyrrolidines serves as a clear example of this principle.
As previously discussed, intramolecular amidomercuration provides a powerful tool for the synthesis of trans-2,5-disubstituted pyrrolidines with high selectivity. acs.orgacs.org In contrast, catalyst-controlled cyclizations offer a pathway to switch the diastereoselectivity. For example, in the intramolecular N-alkylation to form 2,5-disubstituted pyrrolidines, the use of a Pd(II) catalyst favors the formation of the cis isomer, while a Ag(I) catalyst promotes the formation of the trans isomer. nih.govfigshare.com This demonstrates how the choice of metal can dictate the stereochemical course of the reaction.
For the specific case of 2,3-disubstituted pyrrolidines, synthetic strategies often begin from chiral precursors like D-serine. In one such approach, the intramolecular cyclization of a linear precursor to form a five-membered lactam was achieved using different coupling reagents. The use of BOP-Cl as a coupling reagent resulted in a mixture of diastereomers, with the desired trans-(2R,3S) isomer being the major product. Further manipulation of the reaction pathway, specifically through the choice of a β-keto ester or a β-oxo ester intermediate, allowed for the targeted synthesis of either the trans or cis diastereomer, respectively. The pathway via the β-oxo ester led to the cis-(2R,3R)-disubstituted pyrrolidine as a single diastereomer. These examples highlight that a combination of substrate control and reagent selection is key to mastering the cis/trans stereochemistry in dimethylpyrrolidine rings.
| Method | Substituent Pattern | Selectivity | Key Reagent/Catalyst |
| Intramolecular Amidomercuration | 2,5-dimethyl | trans | Hg(OAc)₂ / NaBH₄ acs.org |
| Intramolecular N-Alkylation | 2,5-disubstituted | cis | Pd(II) nih.govfigshare.com |
| Intramolecular N-Alkylation | 2,5-disubstituted | trans | Ag(I) nih.govfigshare.com |
| Intramolecular Cyclization | 2,3-disubstituted | trans (major) | BOP-Cl (from β-keto ester) |
| Intramolecular Cyclization | 2,3-disubstituted | cis (single) | From β-oxo ester pathway |
Preparation of Highly Substituted Pyrrolidine Derivatives
The synthesis of highly substituted pyrrolidines, including specific stereoisomers of 2,3-dimethylpyrrolidine, is a significant focus in organic chemistry due to their presence in various natural products and pharmaceuticals. Methodologies often aim for high diastereoselectivity and the creation of multiple stereocenters in a controlled manner.
One effective strategy involves the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides. This method facilitates the highly diastereoselective synthesis of densely functionalized pyrrolidines. acs.orgchemistryviews.org For instance, using silver carbonate as a catalyst allows for the creation of proline derivatives with up to four stereogenic centers, achieving moderate to good yields and excellent diastereomeric ratios. acs.org The chirality of the sulfinyl group plays a crucial role in directing the stereochemical outcome, with the (S)-configuration inducing a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org This approach has been successfully applied to a range of aryl-substituted imino esters, demonstrating its versatility. acs.org
Another powerful technique is the heterogeneous catalytic hydrogenation of highly substituted pyrroles. This process can reduce the aromatic pyrrole ring with outstanding diastereoselectivity, generating pyrrolidines with as many as four new stereocenters. nih.gov The reaction is believed to proceed through a two-step hydrogenation sequence. The initial reduction of a carbon-heteroatom double bond establishes a stereocenter that subsequently directs the hydrogenation of the pyrrole ring. nih.gov
Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to complex pyrrolidine structures. A one-pot, three-component cyclization/allylation followed by a Claisen rearrangement can produce densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter. acs.org Similarly, a catalyst-free, three-component domino reaction involving formylpyrazoles, N-arylmaleimides, and glycine-derived esters yields new pyrazolylpyrrolidine derivatives with high diastereoselectivity. nih.gov The reaction proceeds via a 1,3-dipolar cycloaddition of an in situ generated azomethine ylide. nih.gov
The following table summarizes a selection of these methodologies for preparing highly substituted pyrrolidines.
| Starting Materials | Catalyst/Reagents | Product Type | Key Features |
| Chiral N-tert-butanesulfinylazadienes, Imino esters | Ag₂CO₃ | Densely substituted pyrrolidines | High diastereoselectivity, up to four stereocenters controlled by sulfinyl group. acs.org |
| Highly substituted pyrroles | Heterogeneous catalysts (e.g., Pd/C) | Functionalized pyrrolidines | Excellent diastereoselectivity, reduction of aromatic ring. nih.gov |
| Formylpyrazoles, N-arylmaleimides, Glycine esters | None (Toluene, reflux) | Pyrazolylpyrrolidine derivatives | Catalyst-free, three-component domino reaction, high diastereoselectivity. nih.gov |
Improved Synthetic Protocols for Specific Dimethylpyrrolidine Stereoisomers (e.g., (2R,5R)-2,5-Dimethylpyrrolidine)
The development of efficient synthetic routes for specific stereoisomers of dimethylpyrrolidine is crucial for their application as chiral auxiliaries and ligands in asymmetric synthesis. The C₂-symmetric trans-2,5-dimethylpyrrolidine isomers are particularly valuable.
An early and notable stereoselective synthesis of both enantiomers of trans-2,5-dimethylpyrrolidine was developed starting from D- or L-alanine. nih.gov A more concise and improved synthesis of (-)-(2R,5R)-2,5-dimethylpyrrolidine begins with 2,5-hexanedione. nih.govacs.org The key step in this process is the reduction of the diketone to the corresponding diol with excellent stereoselectivity using baker's yeast. nih.gov A single recrystallization of the resulting diol can yield a stereopure product on a multigram scale, which is then converted to the target pyrrolidine. nih.gov
Another established method for synthesizing trans-2,5-dimethylpyrrolidine is through intramolecular amidomercuration. acs.org This electrophilic cyclization of unsaturated amides provides a reliable route to the disubstituted pyrrolidine ring system. acs.org
More recent advancements have focused on improving efficiency and expanding the utility of these chiral pyrrolidines. For example, chiral C₂-symmetric 2,5-disubstituted pyrrolidine derivatives, such as N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, have been synthesized and used as highly effective chiral ligands. rsc.org In the addition of diethylzinc (B1219324) to aryl aldehydes, these ligands can induce the formation of secondary alcohols with high chemical yields (85–95%) and excellent enantiomeric excess (up to 96% ee). rsc.org
The table below outlines key aspects of synthetic protocols for (2R,5R)-2,5-dimethylpyrrolidine.
| Precursor | Key Reagent/Reaction | Product | Notable Outcome |
| 2,5-Hexanedione | Baker's yeast | (2R,5R)-2,5-Hexanediol | Excellent stereoselectivity, scalable to multigram quantities after recrystallization. nih.gov |
| Unsaturated Amides | Intramolecular Amidomercuration | trans-2,5-Dimethylpyrrolidine | Established electrophilic cyclization method. acs.org |
| (2R,5R)-Pyrrolidine Derivative | Diethylzinc, Aryl aldehydes | Chiral Secondary Alcohols | Ligand induces high enantioselectivity (up to 96% ee) in the catalytic addition reaction. rsc.org |
Cyclization Reactions Involving Suitable Precursors
Cyclization reactions are a cornerstone of pyrrolidine synthesis, transforming acyclic precursors into the desired five-membered ring. A variety of strategies exist, often leveraging the reduction of nitro groups or the cyclization of functionalized intermediates.
A prominent method is the reductive cyclization of γ-nitro ketones or other γ-nitrocarbonyl compounds. frontiersin.orgacs.orgresearchgate.net These precursors, often accessible through Michael addition, undergo reduction of the nitro group to an amine, which then cyclizes intramolecularly with the carbonyl group to form the pyrrolidine ring. frontiersin.orgresearchgate.net This cascade reaction can be catalyzed by standard hydrogenation catalysts like Pd/C or Raney nickel and is a powerful tool for creating polysubstituted pyrrolidines. frontiersin.orgresearchgate.net The diastereoselectivity of the final product can be controlled through this process. researchgate.net For example, a sequential nitro-Michael addition and reductive cyclization cascade has been used to diastereoselectively synthesize complex spirooxindole-pyrrolidine frameworks. researchgate.net
Another approach involves the cyclization of γ-chloroimines, which can be generated in situ. Reductive cyclization of these intermediates provides a diastereoselective route to 1,2,3-trisubstituted pyrrolidines. researchgate.net Similarly, the stereoselective reduction of 2,3-dialkyl-3-chloro-1-pyrrolines can afford cis-2,3-dialkyl-3-chloropyrrolidines. acs.org
The Dieckmann cyclization is another classical and effective method. For the synthesis of N-benzyl-3-pyrrolidinone, for instance, the key step is an improved Dieckmann cyclization of a diester precursor in the presence of granular sodium, which significantly increases the reaction yield. researchgate.net
Finally, modern methods include transition-metal-free hydroamination/reduction reactions. The use of triethylsilane (Et₃SiH) and a catalytic amount of iodine (I₂) enables the intramolecular cyclization of unactivated alkynes to yield 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org
A summary of these cyclization strategies is presented in the table below.
| Precursor Type | Key Reaction/Catalyst | Product Type | Key Features |
| γ-Nitrocarbonyl compounds | Reductive Cyclization (e.g., H₂, Pd/C) | Polysubstituted Pyrrolidines | Cascade reaction forming amine in situ for cyclization. frontiersin.orgresearchgate.netresearchgate.net |
| γ-Chloroimines | Reductive Cyclization | 1,2,3-Trisubstituted Pyrrolidines | Diastereoselective synthesis from in situ generated imines. researchgate.net |
| Diester Precursors | Dieckmann Cyclization (e.g., Na) | Pyrrolidinones | Classic condensation reaction for forming cyclic β-keto esters. researchgate.net |
| Unsaturated Amines (Alkynes) | Hydroamination/Reduction (Et₃SiH, I₂) | 2,4- and 2,5-Disubstituted Pyrrolidines | Transition-metal-free, high diastereoselectivity. organic-chemistry.org |
Stereochemical Analysis and Conformational Studies of Dimethylpyrrolidine Scaffolds
Absolute Configuration Determination of Chiral Pyrrolidines
Determining the absolute configuration of a chiral molecule involves establishing the spatial arrangement of its atoms. purechemistry.org This is a critical step as enantiomers, which are non-superimposable mirror images, can exhibit vastly different biological activities. purechemistry.org For chiral pyrrolidines, several techniques are employed to elucidate their absolute stereochemistry.
Application of Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy has become a powerful tool for determining the absolute configurations and predominant conformations of chiral molecules. mdpi.com Techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.orgspark904.nl
The process typically involves the following steps:
Experimental Measurement : The CD or VCD spectrum of the chiral pyrrolidine (B122466) is recorded. mdpi.com
Quantum Chemical Calculations : Computational methods, such as Density Functional Theory (DFT), are used to predict the theoretical spectra for all possible stereoisomers of the molecule. mdpi.comspark904.nl This requires an initial conformational search to identify the lowest energy conformers. spark904.nlresearchgate.net
Comparative Analysis : The experimentally measured spectrum is then compared with the calculated spectra. A match between the experimental and a theoretical spectrum allows for the assignment of the absolute configuration. mdpi.comspark904.nl
VCD, in particular, offers the advantage of providing information about the molecule's conformation in solution, which is often not obtainable by other methods. nih.gov
Definitive Characterization by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. purechemistry.orgspark904.nl This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. purechemistry.org The analysis of this pattern allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of the atoms within the crystal lattice, thereby unambiguously establishing the absolute configuration. purechemistry.orgresearchgate.net
For a definitive assignment, the crystal must belong to one of the 65 Sohncke groups (chiral space groups). wikipedia.org The successful growth of high-quality single crystals is a critical and often challenging prerequisite for this technique. spark904.nlmdpi.com
Quantitative Assessment of Stereoisomeric Purity
In addition to knowing the absolute configuration, it is often crucial to determine the purity of a sample in terms of its stereoisomeric composition. This involves quantifying the amounts of different enantiomers and diastereomers present.
Enantiomeric Excess (ee) Determination via Chiral Chromatography
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. heraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary and widely used method for determining the enantiomeric excess of chiral compounds. heraldopenaccess.usuma.es
In this technique, the enantiomers of a chiral pyrrolidine are passed through a column containing a chiral selector. Due to the differential interactions between the enantiomers and the chiral stationary phase, they travel through the column at different rates and are separated. A detector, such as a UV or fluorescence detector, is then used to quantify the amount of each enantiomer, from which the enantiomeric excess can be calculated. heraldopenaccess.usuma.es It is also possible to determine enantiomeric excess without pure enantiomer standards by using chiroptical detectors in series with conventional detectors. uma.esnih.govresearchgate.net
Table 1: Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase leading to separation of enantiomers. | High resolution, accuracy, and precision. heraldopenaccess.us |
| NMR Spectroscopy with Chiral Shift Reagents | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer. | Does not require physical separation. |
| Gas Chromatography (GC) with Chiral Columns | Similar principle to chiral HPLC, but for volatile compounds. | High sensitivity for volatile analytes. |
Diastereomeric Ratio (dr) Measurement by Advanced NMR Techniques
When a molecule has more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. The diastereomeric ratio (dr) indicates the relative proportions of these diastereomers in a mixture. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. researchgate.net
In a 1H NMR spectrum, diastereomers will often exhibit distinct signals for corresponding protons due to their different chemical environments. researchgate.netresearchgate.net By carefully integrating a pair of well-resolved signals, one from each diastereomer, the diastereomeric ratio can be accurately determined. researchgate.net It is crucial to ensure the chosen signals are from fully relaxed nuclei to obtain reliable integrations, making 1H NMR generally preferable to 13C NMR for this purpose. researchgate.net
Advanced NMR techniques, such as band-selective pure shift NMR, can be employed to resolve overlapping signals and remove distortions from impurities, leading to more accurate dr measurements. rsc.org Two-dimensional NMR experiments like COSY and HSQC can help in confirming that the integrated signals are unique to each diastereomer. researchgate.net Furthermore, 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY/EXSY) experiments can be used to detect equilibrating diastereomers. nih.gov
Table 2: NMR Techniques for Diastereomeric Ratio (dr) Measurement
| NMR Technique | Application | Key Feature |
| 1H NMR | Quantitative integration of signals from each diastereomer. | Non-destructive, provides structural information. researchgate.net |
| Band-Selective Pure Shift NMR | Resolves overlapping signals for more accurate integration. | Increased resolution and removal of impurity signals. rsc.org |
| COSY (Correlation Spectroscopy) | Confirms the identity and uniqueness of signals. | Establishes proton-proton coupling networks. researchgate.net |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates proton and carbon signals to aid in assignment. | Helps in resolving signal overlap. researchgate.net |
| NOESY/EXSY | Detects chemical exchange between equilibrating diastereomers. | Provides qualitative information on dynamic processes. nih.gov |
Theoretical and Experimental Conformational Analysis
Both theoretical and experimental methods are employed to study the conformational landscape. Theoretical studies often involve computational methods like molecular mechanics and Density Functional Theory (DFT) to calculate the energies of different possible conformations. spark904.nlresearchgate.net These calculations help identify the lowest energy (most stable) conformers. researchgate.net
Experimentally, NMR spectroscopy is a key technique for conformational analysis in solution. frontiersin.org By analyzing various NMR parameters, such as chemical shifts and coupling constants, and through the use of techniques like NOESY which detects through-space interactions between protons, the predominant conformations of the molecule can be determined. frontiersin.org The comparison of experimental NMR data with theoretically calculated chemical shifts for different conformers can provide strong evidence for the adopted geometry in solution. researchgate.net
For instance, in a study of N-substituted pyrrolidine derivatives, a good correlation between calculated and experimental 1H and 13C NMR chemical shifts validated the computationally obtained geometries of the most stable conformers. researchgate.net
Computational Studies on Pyrrolidine Ring Conformations
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the conformational landscape of cyclic molecules like pyrrolidines. frontiersin.orgchemrxiv.org These studies can predict the relative energies of different conformers, the energy barriers to interconversion, and the geometric parameters of the most stable forms. acs.org
For a disubstituted pyrrolidine such as 2,3-dimethylpyrrolidine, computational analysis would typically involve identifying all possible stereoisomers and then, for each, calculating the energies of various ring puckering conformations. The five atoms of the pyrrolidine ring can be described by pseudorotation, which maps the continuous cycle of conformational changes. The two principal puckering modes are the envelope (or 'endo'/'exo') and twist conformations. For instance, in studies of other substituted pyrrolidines, the energy difference between Cγ-endo and Cγ-exo conformations has been calculated to be in the range of 1-3 kcal/mol, depending on the substituents and the computational model used. frontiersin.org
Table 1: Hypothetical Computational Data for (2S,3R)-2,3-Dimethylpyrrolidine Conformers
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | Twist (T) | 0.00 | 65 |
| B | Envelope (E) | 0.50 | 35 |
This table is illustrative and not based on published experimental data for the specific compound.
Spectroscopic Probes for Conformational Dynamics (e.g., Dynamic Nuclear Magnetic Resonance)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying the conformational dynamics of molecules in solution. ipb.pt Dynamic NMR (DNMR) experiments, in particular, can be used to determine the energy barriers between rapidly interconverting conformers. mdpi.com
By analyzing the temperature-dependence of NMR spectra, one can observe the coalescence of signals as the rate of conformational exchange increases with temperature. From the coalescence temperature and the difference in chemical shifts between the exchanging nuclei in the slow-exchange limit, the free energy of activation (ΔG‡) for the conformational change can be calculated.
For this compound, a DNMR study would likely focus on the signals of the ring protons or the methyl groups. The relative populations of the major conformers could be determined from the integration of resolved signals at low temperatures. The coupling constants (J-values) between vicinal protons are also highly dependent on the dihedral angle between them, providing further insight into the ring's geometry.
Table 2: Representative NMR Data for Conformational Analysis
| Parameter | Description | Typical Application |
| Chemical Shifts (δ) | Provide information about the electronic environment of nuclei. | Distinguishing between axial and equatorial substituents. |
| Coupling Constants (³JHH) | Depend on the dihedral angle between vicinal protons (Karplus relationship). | Determining the ring pucker and substituent orientation. |
| Nuclear Overhauser Effect (NOE) | Arises from through-space interactions between protons that are close to each other. | Establishing the relative stereochemistry and spatial proximity of substituents. |
| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into one. | Calculating the energy barrier for conformational interconversion. |
Despite the well-established methodologies for such investigations, a specific search of the scientific literature did not yield any studies that have applied these techniques to this compound. Therefore, a detailed, data-driven analysis for this specific molecule cannot be provided at this time.
Applications of Dimethylpyrrolidines, Including 2s,3r 2,3 Dimethylpyrrolidine, As Chiral Auxiliaries and Ligands in Asymmetric Catalysis
Dimethylpyrrolidines as C2-Symmetric Chiral Auxiliaries
C2-symmetric molecules, which possess a twofold rotational axis of symmetry, are highly sought after as chiral auxiliaries because they can create a well-defined and predictable chiral environment around a reactive center. nih.govrsc.org Dimethylpyrrolidines, particularly the trans-2,5-disubstituted derivatives, are a prominent class of C2-symmetric chiral auxiliaries. acs.org The (2S,3R) configuration of 2,3-dimethylpyrrolidine, while not C2-symmetric itself, is a key building block for constructing more complex chiral auxiliaries and ligands that leverage the stereochemical information embedded in its structure.
Enantioselective Eschenmoser–Claisen Rearrangements and Derivatives
The Eschenmoser-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that transforms an allylic alcohol into a γ,δ-unsaturated amide. tcichemicals.com Achieving enantioselectivity in this rearrangement is a significant challenge. thieme.dethieme.de While direct catalytic enantioselective versions are being developed, the use of chiral auxiliaries derived from dimethylpyrrolidines offers a reliable method to control the stereochemical outcome.
By converting the allylic alcohol into an amide with a chiral dimethylpyrrolidine, the subsequent exlibrisgroup.comexlibrisgroup.com-sigmatropic rearrangement proceeds with high diastereoselectivity. The chiral auxiliary effectively shields one face of the molecule, directing the bond formation to occur from the less hindered side. After the rearrangement, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched γ,δ-unsaturated amide. Recent advancements have focused on developing catalytic enantioselective reductive Eschenmoser-Claisen rearrangements, which can generate products with adjacent all-carbon quaternary stereocenters. researchgate.netnih.gov
Table 1: Enantioselective Eschenmoser-Claisen Rearrangement
| Allylic Alcohol Substrate | Chiral Auxiliary | Rearrangement Conditions | Product | Diastereomeric Excess (d.e.) |
| (E)-But-2-en-1-ol | (2S,5S)-2,5-Dimethylpyrrolidine | N,N-Dimethylacetamide dimethyl acetal, 140 °C | (R,E)-N-((2S,5S)-2,5-dimethylpyrrolidin-1-yl)-3-methylpent-4-enamide | >95% |
| Cinnamyl alcohol | (2R,5R)-2,5-Bis(methoxymethyl)pyrrolidine | N,N-Dimethylacetamide dimethyl acetal, 120 °C | (S,E)-N-((2R,5R)-2,5-bis(methoxymethyl)pyrrolidin-1-yl)-3-phenylpent-4-enamide | >98% |
This table is illustrative and based on typical results reported in the literature for similar systems.
Diastereoselective Alkylation and Addition Reactions
Chiral auxiliaries based on dimethylpyrrolidines are widely employed to direct the stereochemical course of alkylation and addition reactions to carbonyl compounds. nih.govresearchgate.net By forming a chiral enamine or enolate with the pyrrolidine (B122466) auxiliary, the approach of an electrophile is controlled by the steric bulk of the dimethyl groups on the pyrrolidine ring.
For instance, the alkylation of a ketone can be rendered highly diastereoselective by first converting it into a chiral enamine using (2S,3R)-2,3-dimethylpyrrolidine. The subsequent reaction with an alkyl halide will preferentially occur from the face opposite to the bulky dimethyl groups, leading to the formation of one diastereomer in excess. Similarly, the addition of organometallic reagents to aldehydes can be controlled by using a chiral dimethylpyrrolidine-derived ligand. nih.gov
Table 2: Diastereoselective Alkylation of a Ketone using a Chiral Dimethylpyrrolidine Auxiliary
| Ketone | Chiral Auxiliary | Alkylating Agent | Product (after hydrolysis) | Diastereomeric Excess (d.e.) |
| Cyclohexanone | (2S,5S)-2,5-Dimethylpyrrolidine | Methyl iodide | (R)-2-Methylcyclohexanone | 92% |
| Propiophenone | (2R,5R)-2,5-Dimethylpyrrolidine | Benzyl bromide | (S)-2-Methyl-1,3-diphenylpropan-1-one | 88% |
This table is illustrative and based on typical results reported in the literature for similar systems.
Synthesis of Optically Active Amino Acids and Peptidomimetics
The synthesis of non-proteinogenic amino acids and peptidomimetics is of great interest in medicinal chemistry. Chiral dimethylpyrrolidine auxiliaries provide a powerful platform for the asymmetric synthesis of these valuable compounds. nih.gov One common strategy involves the stereoselective alkylation of a glycine-derived Schiff base attached to a chiral dimethylpyrrolidine auxiliary.
The chiral auxiliary directs the approach of an electrophile to the enolate, establishing the stereochemistry at the α-carbon of the amino acid. Subsequent hydrolysis of the Schiff base and removal of the auxiliary affords the desired optically active amino acid. This methodology allows for the synthesis of a wide variety of α-alkyl and α,α-dialkyl amino acids with high enantiomeric purity. For instance, the synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids, which are components of several natural products, has been achieved stereoselectively. elsevierpure.com
Chiral Dimethylpyrrolidine-Based Ligands in Transition Metal Catalysis
In addition to their role as stoichiometric chiral auxiliaries, dimethylpyrrolidines are fundamental building blocks for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. exlibrisgroup.commdpi.com The pyrrolidine scaffold provides a rigid and stereochemically defined backbone onto which various coordinating groups can be installed. acs.orgmdpi.com
Ligand Design and Chiral Pyrrolidine Backbones
The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.govresearchgate.net The modular nature of pyrrolidine-based ligands allows for the fine-tuning of their steric and electronic properties to suit a specific catalytic transformation. exlibrisgroup.com Starting from a chiral pyrrolidine backbone, such as one derived from this compound, different phosphine, amine, or oxazoline (B21484) moieties can be introduced at the 2- and/or 5-positions.
This modularity enables the creation of a diverse library of ligands with varying bite angles, steric demands, and electronic characteristics. The C2-symmetry often present in these ligands simplifies the analysis of the catalytic cycle and the prediction of the stereochemical outcome. nih.govrsc.org The development of non-symmetrical P,N-ligands has also proven to be highly successful in many catalytic reactions. nih.gov
Applications in Asymmetric Allylic Substitution Reactions
Palladium-catalyzed asymmetric allylic substitution (AAS) is a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov The enantioselectivity of this reaction is critically dependent on the nature of the chiral ligand employed. Chiral ligands based on dimethylpyrrolidines have demonstrated exceptional performance in this area. scilit.com
Ligands incorporating a chiral pyrrolidine backbone can create a well-defined chiral pocket around the palladium center, effectively differentiating the two enantiotopic faces of the allylic substrate. This leads to the preferential formation of one enantiomer of the product. The steric and electronic properties of the ligand can be tuned to optimize both the reactivity and the enantioselectivity of the reaction for a variety of substrates and nucleophiles.
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation using a Chiral Pyrrolidine-Based Ligand
| Allylic Substrate | Nucleophile | Ligand | Product | Enantiomeric Excess (e.e.) |
| 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (2R,5R)-2,5-Bis(diphenylphosphino)pyrrolidine | (S)-Dimethyl 2-(1,3-diphenylallyl)malonate | 98% |
| rac-3-Cyclohexenyl acetate | Sodium dimethyl malonate | (S)-1-((R)-2-(Diphenylphosphino)ferrocenyl)ethyldi-tert-butylphosphine | (S)-Dimethyl 2-(cyclohex-2-en-1-yl)malonate | 95% |
This table is illustrative and based on typical results reported in the literature for similar systems.
Efficacy in Asymmetric Epoxide Rearrangements
The asymmetric rearrangement of epoxides, particularly meso-epoxides, into chiral allylic alcohols is a valuable transformation in organic synthesis, providing access to key structural motifs found in many natural products and pharmaceuticals. This process often relies on the use of chiral lithium amides as strong, non-nucleophilic bases to achieve high enantioselectivity. While a broad range of chiral lithium amides have been explored for this purpose, the specific efficacy of this compound in this context is not extensively documented in dedicated studies. However, the principles established with other chiral pyrrolidine derivatives provide a strong basis for understanding its potential role.
The general mechanism involves the enantioselective deprotonation of a proton adjacent to the epoxide ring by a chiral lithium amide. The choice of the chiral amine is critical for the stereochemical outcome of the reaction. The structure of the amine, including the nature and orientation of its substituents, dictates the geometry of the transition state and, consequently, the facial selectivity of the proton abstraction.
Research in this area has shown that chiral lithium amides derived from various pyrrolidine scaffolds are effective in promoting the enantioselective rearrangement of meso-epoxides. For instance, polymer-bound lithium dialkylamides have been successfully used to regenerate a catalytic amount of a chiral lithium amide in situ, leading to the formation of chiral allylic alcohols with high enantiomeric excess (ee). beilstein-journals.orgwisc.edu This catalytic approach is advantageous as it minimizes the amount of the expensive chiral amine required.
Performance in Enantioselective Henry Reactions
The enantioselective Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitroalcohols, which are versatile intermediates in the synthesis of amino alcohols, α-hydroxy carboxylic acids, and other valuable compounds. nih.gov The development of efficient organocatalysts for this transformation has been a significant area of research. While specific performance data for this compound in this reaction is not prominent in the literature, the broader class of pyrrolidine derivatives has been successfully employed as catalysts and ligands.
The catalytic cycle of an organocatalytic Henry reaction typically involves the activation of the nitroalkane by a basic catalyst and the activation of the aldehyde by a Lewis acidic or hydrogen-bonding component. Pyrrolidine derivatives can be incorporated into bifunctional catalysts that possess both of these functionalities. For example, chiral bifunctional amine-thioureas bearing a pyrrolidine unit have been developed for the asymmetric Henry reaction of 1H-pyrrole-2,3-diones, affording products with quaternary stereocenters in good yields and enantioselectivities. researchgate.netresearchgate.net
In metal-catalyzed enantioselective Henry reactions, pyrrolidine-based ligands are also utilized. A notable example is the use of a chiral copper(II) complex derived from (S)-2-aminomethylpyrrolidine and 3,5-di-tert-butylsalicylaldehyde. nih.govnih.gov This catalyst system has demonstrated the ability to produce chiral nitroalcohols with good yields and enantiomeric excesses. The specific counter-anion in the copper complex was found to influence the selectivity of the reaction, highlighting the tunability of such catalytic systems.
The performance of these catalysts is often evaluated by the yield and the enantiomeric excess (ee) of the resulting β-nitroalcohol. Below is a representative table illustrating the performance of a pyrrolidine-derived catalyst in an asymmetric Henry reaction.
Table 1: Performance of a Pyrrolidine-Derived Copper(II) Catalyst in the Asymmetric Henry Reaction
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | 98 | 77 |
| 4-Nitrobenzaldehyde | 95 | 75 |
| 2-Naphthaldehyde | 92 | 70 |
Data is illustrative and based on findings for related pyrrolidine-based catalysts. nih.gov
Dimethylpyrrolidines in Organocatalysis
Dimethylpyrrolidines, as a class of chiral secondary amines, are important building blocks and catalysts in the field of organocatalysis. beilstein-journals.org Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to traditional metal-based catalysts. Pyrrolidine derivatives, in particular, have been at the forefront of this field, primarily due to their ability to activate substrates through the formation of enamine or iminium ion intermediates.
The stereochemical information embedded in the chiral pyrrolidine scaffold is effectively transferred to the product during the catalytic cycle, enabling the synthesis of enantiomerically enriched molecules. The substitution pattern on the pyrrolidine ring, including the presence and orientation of methyl groups as in dimethylpyrrolidines, can significantly influence the steric environment around the reactive intermediate, thereby controlling the stereochemical outcome of the reaction.
Enamine Catalysis Mediated by Pyrrolidine Derivatives
Enamine catalysis is a cornerstone of organocatalysis, providing a powerful strategy for the α-functionalization of aldehydes and ketones. nih.gov This mode of activation involves the reaction of a secondary amine catalyst, such as a pyrrolidine derivative, with a carbonyl compound to form a nucleophilic enamine intermediate. The increased nucleophilicity of the enamine, compared to the corresponding enol or enolate, allows it to react with a wide range of electrophiles.
The pyrrolidine ring is particularly well-suited for enamine catalysis for several reasons. The five-membered ring structure leads to a more planar and, therefore, more reactive enamine compared to those derived from larger cyclic amines like piperidine. nih.gov Furthermore, the substituents on the chiral pyrrolidine ring effectively shield one face of the enamine, directing the approach of the electrophile to the opposite face and thus inducing high enantioselectivity.
A general catalytic cycle for an enamine-mediated reaction is depicted below:
Enamine Formation: The chiral pyrrolidine catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate.
Nucleophilic Attack: The enamine attacks an electrophile, forming a new carbon-carbon or carbon-heteroatom bond and generating an iminium ion.
Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed to release the functionalized carbonyl product and regenerate the chiral pyrrolidine catalyst, which can then enter a new catalytic cycle.
Pyrrolidine-based catalysts have been successfully applied in a wide array of enamine-mediated transformations, including aldol (B89426) reactions, Michael additions, and α-aminations. scispace.com
Design of Bifunctional Pyrrolidine Organocatalysts
To enhance the efficiency and selectivity of organocatalytic reactions, the concept of bifunctional catalysis has been widely explored. beilstein-journals.orgtcd.ie This approach involves the design of a single catalyst molecule that contains two distinct functional groups, each playing a specific role in the catalytic cycle. In the context of pyrrolidine-based organocatalysts, this typically involves combining the enamine-forming pyrrolidine moiety with a second functional group that can activate the electrophile, often through hydrogen bonding.
A common strategy is to append a hydrogen-bond donor, such as a urea (B33335), thiourea (B124793), or sulfonamide group, to the pyrrolidine scaffold. beilstein-journals.org This bifunctional design allows for the simultaneous activation of both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). This dual activation can lead to a more organized transition state, resulting in higher reactivity and stereoselectivity.
An example of this design principle is the synthesis of bifunctional N-sulfinylureas and thioureas containing a pyrrolidine unit. beilstein-journals.org These catalysts have been effectively used in the Michael addition of aldehydes to nitroalkenes. The pyrrolidine part forms the enamine, while the urea or thiourea moiety activates the nitroalkene through hydrogen bonding, bringing the two reactants into close proximity in a well-defined chiral environment.
The design of such bifunctional catalysts often involves a modular approach, allowing for the systematic variation of both the pyrrolidine backbone and the hydrogen-bonding component to fine-tune the catalyst's performance for a specific reaction.
Mechanistic Investigations of Reactions Involving 2s,3r 2,3 Dimethylpyrrolidine and Analogous Pyrrolidine Systems
Detailed Reaction Mechanism Elucidation
The catalytic activity of pyrrolidine (B122466) derivatives is often rooted in their ability to form key intermediates that activate substrates towards a desired transformation. In many reactions, the pyrrolidine nitrogen acts as a nucleophile, initiating the catalytic cycle. For instance, in reactions catalyzed by secondary amines like (2S,3R)-2,3-dimethylpyrrolidine, the formation of an enamine or an iminium ion from carbonyl compounds is a common initial step.
Mechanistic studies on analogous pyrrolidine systems have shed light on complex reaction pathways. For example, in the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to pyrroles, the mechanism is proposed to involve a borane-mediated α-nitrogen hydride abstraction. This is followed by deprotonation to generate a dihydropyrrole and an ammonium (B1175870) borohydride. acs.org The dihydropyrrole, an enamine, can be reversibly trapped by the borane (B79455) catalyst to form a zwitterionic adduct, which may act as a reservoir for this reactive species. acs.org Subsequent hydride abstraction can occur at either the α- or γ-nitrogen positions, highlighting the complexity of the reaction pathway. acs.org
Another significant class of reactions involving pyrrolidine systems is the [3+2] dipolar cycloaddition of azomethine ylides. These ylides, which are valuable for constructing polysubstituted pyrrolidines, can be generated through various methods, including the reductive generation from amides and lactams using an iridium catalyst. nih.govunife.it This approach allows for the formation of a wide array of functionalized pyrrolidines with high diastereoselectivity. nih.gov
Kinetic studies are crucial for elucidating reaction mechanisms, providing insights into the rate-determining step and the species involved in it. While specific kinetic data for reactions catalyzed by this compound is not extensively detailed in the provided results, the principles can be inferred from studies on related systems.
Table 1: Factors Influencing Reaction Rates in Analogous Catalytic Systems
| Catalytic System | Key Intermediate | Factor Influencing Rate | Impact |
|---|---|---|---|
| Tetracarbene Iron | Iron(IV) Imide | Ligand backbone modification (e.g., boron incorporation) | Accelerates imide formation nih.gov |
The transient species formed during a catalytic cycle are pivotal to the reaction's outcome. In pyrrolidine-catalyzed reactions, several types of reactive intermediates have been proposed and, in some cases, characterized.
Aziridinium (B1262131) Ions: The activation of aziridines can proceed through the formation of an aziridinium ion by alkylation of the ring nitrogen. This highly strained intermediate is susceptible to ring-opening by nucleophiles, providing a pathway to various N-alkylated amine-containing molecules in a stereocontrolled manner. researchgate.net
Zwitterionic Intermediates: In the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines, a zwitterionic intermediate is formed by the trapping of a dihydropyrrole (an enamine) with the borane catalyst. acs.org While this intermediate could not be isolated, it was characterized in situ using various NMR techniques (¹H, ¹¹B, ¹³C, and ¹⁹F NMR), and the data was consistent with similar known zwitterions. acs.org
Radical Intermediates: In some metal-catalyzed reactions, radical mechanisms are operative. For instance, DFT calculations suggest that iron-imide intermediates in certain aziridination reactions react with alkenes through an open-chain radical mechanism. nih.gov The stability and reactivity of these radical intermediates influence the stereochemical outcome of the reaction. nih.gov
Azomethine Ylides: These 1,3-dipoles are key intermediates in the synthesis of pyrrolidines via [3+2] cycloaddition reactions. nih.gov They can be generated reductively from tertiary amides and lactams under mild conditions using an iridium catalyst, providing access to a broad range of stabilized and unstabilized ylides. unife.it
Computational Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms in complex catalytic systems. It allows for the exploration of reaction energy profiles, the characterization of transient intermediates and transition states, and the prediction of selectivity.
In the context of pyrrolidine synthesis via iridium-catalyzed [3+2] cycloaddition of azomethine ylides, DFT calculations have been employed to understand the observed regio- and diastereoselectivity. unife.it These studies revealed a delicate balance between the asynchronicity of the transition structures and the interaction energies, which ultimately governs the reaction's selectivity. unife.it
DFT calculations are particularly powerful for analyzing the transition states that control the rate and selectivity of chemical reactions. By modeling the geometry and energy of transition states, researchers can gain insights into the factors that stabilize or destabilize them.
For example, in the study of tetracarbene iron-catalyzed aziridination, DFT was used to model the reaction pathways for both first- and second-generation catalysts. nih.gov The calculations showed that incorporating boron atoms into the ligand backbone of the second-generation catalyst significantly lowered the activation energy for the formation of the key iron(IV) imide intermediate. nih.gov The calculated Gibbs free energy of activation for imide formation was found to be a critical parameter distinguishing the reactivity of different catalysts. nih.gov
Table 2: Calculated Energetics for Imide Formation in an Analogous System
| Catalyst System | Reactants | Product | ΔG (kcal/mol) |
|---|
Note: The value represents the exergonicity of the imide formation from the catalyst and the organic azide.
A key goal of mechanistic studies is to develop models that can accurately predict the stereochemical outcome of a reaction. Computational models, validated by experimental results, are instrumental in achieving this.
In the case of the iron-catalyzed aziridination, the stereochemical outcome (retention of stereoisomerism) was found to be dependent on the relative activation energies of the competing reaction pathways. nih.gov DFT calculations revealed that the disparate activation energies between the two catalyst systems lead to different levels of stereo retention. nih.gov By understanding the energetic landscape of the reaction, it becomes possible to predict how changes in the catalyst or substrate structure will affect the stereoselectivity. Similarly, in the synthesis of new (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, a 2,3-trans relationship was confirmed by comparing the ¹H-NMR spectrum of the synthesized compound with an authentic sample obtained through a different strategy. nih.gov
Stereochemical Control Mechanisms
The ability of this compound and its analogs to induce high levels of stereoselectivity stems from the specific three-dimensional arrangement of the groups attached to the pyrrolidine ring. The substituents on the chiral backbone create a well-defined steric environment that directs the approach of reactants.
In organocatalysis, the formation of an enamine or iminium ion from a prochiral carbonyl compound and a chiral pyrrolidine catalyst like this compound leads to a chiral intermediate. The substituents on the pyrrolidine ring then effectively shield one of the enantiotopic faces of the enamine or iminium ion. The subsequent reaction with an electrophile or nucleophile occurs preferentially from the less hindered face, leading to the formation of a product with high enantiomeric excess.
Computational studies, such as those employing DFT, can model the transition states of these stereodetermining steps. unife.it These models often reveal the specific non-covalent interactions, such as steric repulsion or hydrogen bonding, that are responsible for the observed stereochemical control. By analyzing these interactions, the precise mechanism by which the catalyst transfers its stereochemical information to the product can be elucidated. unife.itnih.gov
Hydrogen Bonding Interactions in Catalytic Cycles
Hydrogen bonding is a critical non-covalent interaction that plays a fundamental role in the catalytic cycles of reactions involving pyrrolidine-based organocatalysts, including this compound and its analogs. nih.govnih.gov In many mechanistic models, particularly for aldol (B89426) and related C-C bond-forming reactions, hydrogen bonding is essential for the stabilization of transition states and the determination of stereoselectivity. nih.govresearchgate.net
The classic mechanism for proline-catalyzed aldol reactions, which serves as a foundational model for substituted pyrrolidines, proceeds through an enamine intermediate. nih.govresearchgate.net In this model, the carboxylic acid group of the catalyst is proposed to form a hydrogen bond with the incoming aldehyde substrate. This interaction serves a dual purpose: it orients the electrophile for attack by the nucleophilic enamine and stabilizes the developing negative charge on the carbonyl oxygen in the transition state. researchgate.netnih.gov This organization of the reactants within a well-defined, hydrogen-bonded framework is a key factor in enantiofacial selection. researchgate.net Computational studies using Density Functional Theory (DFT) have consistently highlighted the importance of these hydrogen bonds in determining the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. nih.govresearchgate.net
Beyond the archetypal proline system, pyrrolidine-based catalysts featuring other hydrogen-bond donor groups, such as amides, sulfonamides, or thioureas, also leverage these interactions for stereoinduction. nih.govnih.gov For instance, bifunctional prolinamide catalysts can coordinate an aldehyde substrate via two N-H···O hydrogen bonds, which explains the preferential formation of the anti-diastereomer. nih.gov The strength of the hydrogen bond is also a factor; catalysts with more acidic N-H protons, like thioureas and squaramides, form stronger hydrogen bonds, which can lead to higher catalytic activity and stereocontrol. mdpi.com The critical role of these interactions has been demonstrated experimentally; when a key hydrogen-bonding group on a catalyst is replaced (e.g., a sulfonamide -NH replaced with -NMe), a significant drop in yield and stereocontrol is often observed. nih.gov
The synergistic effect of multiple non-covalent interactions, including hydrogen bonding and CH/π interactions, can cooperatively stabilize the preferred transition state. nih.govnih.gov The precise geometry and energetic contribution of these hydrogen bonds dictate the catalytic efficiency and selectivity, making their study essential for rational catalyst design. nih.govnih.gov
| Catalyst System/Analog | Interacting Groups | Proposed Role of Hydrogen Bond | Reaction Type | Reference |
|---|---|---|---|---|
| Proline & Analogs | Catalyst COOH ··· O=C of Aldehyde | Orients substrate, stabilizes transition state charge | Aldol Reaction | nih.govresearchgate.net |
| Bifunctional Prolinamides | Catalyst (NH)2 ··· O=C of Aldehyde | Coordinates aldehyde, directs diastereoselectivity | Aldol Reaction | nih.gov |
| Pyrrolidinyl-Sulfonamide | Intramolecular NH ··· O=C (Amide) | Locks catalyst conformation to enhance selectivity | Conjugate Addition | nih.gov |
| Thiourea (B124793)/Squaramide-Pyrrolidines | Catalyst (NH)2 ··· Anionic Intermediate | Anion-binding, stabilization of transition state | Various (e.g., Cycloadditions) | nih.govmdpi.com |
Influence of Steric Hindrance on Diastereoselectivity
Steric hindrance, arising from the specific substitution pattern on the pyrrolidine ring, is a powerful tool for controlling diastereoselectivity in asymmetric catalysis. The size and arrangement of substituents on the catalyst framework can dictate the facial selectivity of a reaction by creating a sterically biased environment around the active site, effectively shielding one face of the reacting intermediate and directing the approach of the substrate to the less hindered face. nih.gov
The influence of steric bulk is clearly illustrated in computational studies of proline analogs in the aldol reaction. The introduction of methyl groups at the C3 position, as in this compound (DMC) and its derivatives, alters the conformational preferences of the pyrrolidine ring. nih.gov For instance, while proline itself may favor a C4-"up" pucker in the transition state, catalysts with C3-methyl groups often favor a "down" conformation to minimize steric repulsion. nih.govresearchgate.net This change in ring conformation directly impacts the orientation of the reactive enamine and the approaching electrophile, thereby influencing the final stereochemistry.
Experimental studies provide compelling evidence for the role of steric effects. In the enantioselective lithiation of N-Boc-pyrrolidine, a series of sparteine-like diamine ligands with increasing steric bulk were tested. The highest enantioselectivity (95:5 er) was achieved with the least sterically hindered N-Me-substituted diamine. acs.org In contrast, the highly hindered N-iPr-substituted diamine yielded no product, suggesting that excessive steric crowding can completely inhibit the formation of the necessary pre-lithiation complex. acs.org This demonstrates that steric hindrance is not merely a factor in transition state energy but can be a determining factor for whether a reaction proceeds at all.
However, the relationship between steric hindrance and selectivity is not always straightforward. In some systems, increasing steric bulk on the catalyst leads to improved selectivity, while in others, it can be detrimental. acs.orgacs.org Furthermore, attractive non-covalent interactions can sometimes override expected steric effects. For example, in certain Mukaiyama-Michael reactions, it was determined that enantioselectivity arises primarily from attractive interactions like hydrogen bonding and CH/π, rather than from steric repulsion. nih.gov This highlights the delicate balance between destabilizing steric clashes and stabilizing non-covalent interactions that ultimately governs the stereochemical outcome of a reaction. nih.gov Therefore, while steric hindrance is a key design element, its effect must be considered in concert with the electronic properties and other potential non-covalent interactions within the catalyst-substrate complex.
| Reaction | Catalyst/Ligand System | Observation | Reference |
|---|---|---|---|
| Enantioselective Lithiation of N-Boc-pyrrolidine | (-)-Cytisine-derived diamines (N-Me, N-Et, N-iPr) | Highest enantioselectivity (95:5 er) observed with the least hindered N-Me ligand. The most hindered N-iPr ligand gave no product. | acs.org |
| Aldol Reaction | Proline vs. 3-methylated pyrrolidines (e.g., DMC) | Methyl groups at C3 alter the preferred ring pucker, which influences the transition state geometry and stereoselectivity. | nih.gov |
| Pd-Catalyzed Amination | Di-tert-butylphosphines and Phosphorinanes | A high degree of steric hindrance around the phosphorus atom is a prerequisite for reactivity, but excessive distal bulk can be detrimental. | acs.orgacs.org |
| Aldol Reaction | Boron Enolates | Increasing the bulk of substituents on the enolate magnifies steric interactions in the transition state, leading to higher diastereoselectivity. | pharmacy180.com |
Emerging Research and Broader Synthetic Applications of Dimethylpyrrolidine Scaffolds
Strategic Building Blocks in Natural Product Total Synthesis
The enantiopure nature of (2S,3R)-2,3-dimethylpyrrolidine makes it an invaluable chiral synthon for the total synthesis of complex natural products, particularly those containing a substituted pyrrolidine (B122466) core. Its defined stereochemistry allows for the controlled introduction of chiral centers, significantly simplifying otherwise challenging synthetic sequences.
Access to Complex Alkaloid Frameworks (e.g., Crispines)
While direct literature explicitly detailing the use of this compound in the total synthesis of crispines is limited, the structural motif of the crispine alkaloids, which feature a substituted pyrrolizidine (B1209537) core, logically points to the potential utility of this chiral building block. The synthesis of such alkaloids often relies on the stereocontrolled construction of the bicyclic pyrrolizidine system. The (2S,3R)-stereochemistry of the dimethylpyrrolidine could serve as a foundational element, with the methyl groups guiding the diastereoselectivity of subsequent cyclization reactions to form the fused ring system characteristic of crispines. The inherent chirality of the starting material would be directly translated into the final natural product, circumventing the need for asymmetric catalysis or chiral resolutions at later stages.
Construction of Analogs of Pharmacologically Active Compounds
The development of analogs of known pharmacologically active compounds is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers a unique platform for creating such analogs. By incorporating this specific isomer into the structure of a known drug molecule, chemists can systematically probe the impact of stereochemistry and substitution on biological activity. For instance, replacing an existing pyrrolidine or other cyclic amine moiety with this compound can lead to analogs with altered binding affinities to their biological targets due to the specific spatial arrangement of the methyl groups. This approach allows for a detailed exploration of the structure-activity relationship (SAR), potentially leading to the discovery of second-generation drugs with enhanced therapeutic profiles.
Development of Pyrrolidine-Containing Bioactive Molecules
The inherent biological relevance of the pyrrolidine ring has spurred extensive research into the development of novel bioactive molecules based on this scaffold. The use of stereochemically defined building blocks like this compound is crucial in this endeavor, as biological systems are exquisitely sensitive to stereochemistry.
Precursors for Agrochemicals
The structural features of this compound make it a promising precursor for the synthesis of novel agrochemicals. The development of new herbicides, insecticides, and fungicides often requires the introduction of specific chiral elements to enhance efficacy and reduce off-target effects. The dimethylpyrrolidine moiety can be incorporated into larger molecular frameworks to create compounds with specific modes of action. While specific examples are not yet widely reported in the public domain, the general principles of agrochemical design suggest that the unique stereochemical and electronic properties of this building block could lead to the discovery of a new generation of crop protection agents with improved performance and environmental profiles.
Scaffolds for Novel Therapeutic Agents
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific stereoisomer, this compound, serves as a valuable starting point for the design and synthesis of new drug candidates. The defined stereochemistry is critical for ensuring selective interaction with biological targets such as enzymes and receptors. The methyl groups can provide beneficial steric interactions within a binding pocket or can be further functionalized to introduce additional pharmacophoric features. Although detailed clinical data is not available, the potential applications span various therapeutic areas, from central nervous system disorders to infectious diseases and oncology.
Table 1: Potential Therapeutic Applications of this compound Scaffolds
| Therapeutic Area | Potential Target Class | Rationale for Use of this compound |
| Oncology | Kinase Inhibitors | The defined stereochemistry can enhance binding selectivity and potency. |
| Infectious Diseases | Viral Protease Inhibitors | The chiral scaffold can mimic natural substrates and improve target engagement. |
| CNS Disorders | Neurotransmitter Receptor Modulators | The rigid conformation can lead to improved subtype selectivity for receptors. |
Innovative Materials Science Applications
Beyond the life sciences, the unique structural characteristics of this compound suggest its potential utility in the field of materials science. Chiral molecules are of increasing interest for the development of advanced materials with novel optical, electronic, and mechanical properties.
The incorporation of this chiral building block into polymers or supramolecular assemblies could lead to the creation of materials with chiroptical properties, such as circular dichroism, which are valuable for applications in optical sensors and displays. Furthermore, its use as a chiral ligand for metal catalysts could enable the development of new asymmetric catalytic systems for the production of other valuable chiral molecules. While this area of research is still in its infancy, the potential for this compound to contribute to the design of next-generation functional materials is significant and warrants further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
